

# Preclinical data on Branebrutinib for autoimmune disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Preclinical Data of Branebrutinib in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Branebrutinib (BMS-986195) is a potent, highly selective, orally administered small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a covalent, irreversible inhibitor, it forms a specific bond with a cysteine residue in the active site of BTK, leading to its rapid and sustained inactivation.[1] BTK is a critical non-receptor tyrosine kinase in the signaling pathways of B-cell receptors (BCR) and Fc receptors, which are pivotal in the development and function of B-lymphocytes and myeloid cell activation.[1][3] Its role in signaling pathways implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) makes it a compelling therapeutic target.[3][4][5] This document provides a comprehensive overview of the preclinical data that supported the clinical development of Branebrutinib for autoimmune diseases.

## **Mechanism of Action and In Vitro Potency**

**Branebrutinib** functions by covalently modifying a cysteine residue within the BTK active site, resulting in irreversible inhibition.[1][2] This mechanism leads to a rapid rate of inactivation. The potency of **Branebrutinib** has been quantified through various in vitro assays.

Table 1: In Vitro Potency of **Branebrutinib** 



| Target/Assay                                       | IC50 Value | Reference |
|----------------------------------------------------|------------|-----------|
| BTK (enzymatic assay)                              | 0.1 nM     | [4][6]    |
| BCR-stimulated CD69 Expression (Human Whole Blood) | 11 nM      | [3][6]    |

| BTK Inactivation (Human Whole Blood) | 5 nM |[3] |

# BTK Signaling Pathway and Inhibition by Branebrutinib

BTK is a key mediator downstream of both B-cell receptors and Fc receptors on various immune cells.[3] Upon receptor activation, BTK is recruited and activated, initiating a cascade of downstream signaling that leads to cell proliferation, differentiation, and production of autoantibodies and inflammatory cytokines. **Branebrutinib**'s covalent inhibition blocks these critical functions.





Click to download full resolution via product page

Caption: BTK signaling pathway and mechanism of Branebrutinib inhibition.

# **Selectivity Profile**

A key attribute of **Branebrutinib** is its high selectivity, which minimizes the potential for off-target side effects. It was profiled against a large panel of kinases, demonstrating a highly specific inhibition profile.

Table 2: Kinase Selectivity of Branebrutinib

| Kinase                       | Selectivity vs. BTK | IC50 Value    | Reference    |
|------------------------------|---------------------|---------------|--------------|
| втк                          | -                   | 0.1 nM        | [4][6]       |
| TEC                          | 9-fold              | 0.9 nM        | [6]          |
| ВМХ                          | 15-fold             | 1.5 nM        | [6]          |
| TXK                          | 50-fold             | 5.0 nM        | [6]          |
| Other Kinases (panel of 240) | >5,000-fold         | Not specified | [1][2][3][6] |

| EGFR Family Kinases | Lacks activity | Not specified |[1] |

This high selectivity, particularly the lack of activity against EGFR, distinguishes **Branebrutinib** from first-generation BTK inhibitors and suggests a more favorable safety profile.[1]

### **Preclinical Pharmacokinetics**

Pharmacokinetic properties of **Branebrutinib** were evaluated across multiple species, demonstrating good oral bioavailability and distribution characteristics suitable for a once-daily oral dosing regimen.

Table 3: Multi-Species Pharmacokinetic Parameters of **Branebrutinib** 



| Parameter                               | Mouse  | Rat   | Cynomolgu<br>s Monkey | Dog    | Reference |
|-----------------------------------------|--------|-------|-----------------------|--------|-----------|
| Absolute<br>Oral<br>Bioavailabilit<br>y | 100%   | 74%   | 46%                   | 81%    | [6]       |
| Plasma T1/2<br>(IV)                     | 0.46 h | 1.1 h | 4.3 h                 | 2.5 h  | [6]       |
| Tmax (Oral)                             | 0.58 h | 1.0 h | 0.83 h                | 0.75 h | [6]       |

| Brain Penetration (% of plasma) | <5% | <5% | Not specified | <5% |[1][6] |

The low brain penetration is a notable feature, potentially reducing the risk of central nervous system side effects.[1][6]

## In Vivo Efficacy in Autoimmune Disease Models

**Branebrutinib** has demonstrated robust efficacy in well-established murine models of rheumatoid arthritis and lupus, validating its therapeutic potential.

Table 4: In Vivo Efficacy of Branebrutinib in Murine Models



| Model                                                                    | Species | Dose                       | Key Findings                                                                                                                                                              | Reference |
|--------------------------------------------------------------------------|---------|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Collagen- Induced Arthritis (CIA) & Collagen Antibody- Induced Arthritis | Mouse   | ≥0.5 mg/kg<br>(once daily) | - Protection against clinically evident disease- Prevention of histological joint damage- Inhibition of bone mineral density loss- Achieved ≥90% BTK inactivation in vivo | [1][2]    |

| Lupus Nephritis (NZB/W F1) | Mouse | As low as 0.2 mg/kg | - Potent reduction in proteinuria-Robust inhibition of BTK activity |[1] |

These studies show that low oral doses of **Branebrutinib** can achieve high levels of BTK target engagement, leading to significant therapeutic effects in models that mimic human autoimmune diseases.[1]

## **Experimental Methodologies**

The preclinical evaluation of **Branebrutinib** involved a series of standardized and robust experimental protocols.

- Kinase Selectivity Profiling: The inhibitory activity of Branebrutinib was assessed against a
  panel of over 240 kinases. These assays typically involve measuring the ability of the
  compound to inhibit the phosphorylation of a substrate by each specific kinase, often using
  radiometric or fluorescence-based detection methods to determine IC50 values.
- Human Whole Blood B-Cell Activation Assay: To measure cellular potency, fresh human whole blood was stimulated with an anti-IgD antibody to activate B-cells via the BCR. The







expression of the activation marker CD69 on the surface of B-cells was then quantified using flow cytometry. The IC50 was determined by measuring the concentration of **Branebrutinib** required to inhibit 50% of the CD69 upregulation.[3]

- Murine Collagen-Induced Arthritis (CIA) Model: This is a standard animal model for
  rheumatoid arthritis. Disease is induced in susceptible mouse strains by immunization with
  type II collagen emulsified in Freund's adjuvant. Following disease onset, mice were treated
  orally with Branebrutinib or vehicle. Efficacy was assessed by monitoring clinical signs of
  arthritis (e.g., paw swelling, clinical score), histological analysis of joint damage, and
  measurement of bone mineral density.[1][2]
- Murine Lupus Nephritis Model: The NZB/W F1 hybrid mouse spontaneously develops an
  autoimmune syndrome with autoantibodies and severe immune complex-mediated
  glomerulonephritis that closely resembles human SLE. Mice were treated with
  Branebrutinib, and therapeutic efficacy was primarily evaluated by measuring the reduction
  of proteinuria, a key clinical marker of kidney damage.[1]





Click to download full resolution via product page

Caption: Generalized workflow for in vivo autoimmune model studies.

# **Preclinical to Clinical Translation Strategy**

The preclinical data collectively provided a strong rationale for advancing **Branebrutinib** into clinical trials for autoimmune diseases. The strategy was built on demonstrating high potency



and selectivity in vitro, which translated to robust efficacy in relevant in vivo models at doses that were well-tolerated and associated with favorable pharmacokinetic properties.



Click to download full resolution via product page

Caption: Logical progression from preclinical findings to clinical development.

#### Conclusion

The comprehensive preclinical data package for **Branebrutinib** strongly supports its development as a therapeutic agent for autoimmune diseases. Its high potency and exceptional selectivity for BTK, combined with potent activity in cellular assays, translate into robust in vivo efficacy in established animal models of arthritis and lupus. Favorable pharmacokinetic properties, including good oral bioavailability and low brain penetration, further enhance its drug-like profile. These findings provided a solid scientific foundation for the successful transition of **Branebrutinib** into clinical evaluation for a range of immune-mediated disorders.[1][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebocontrolled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bruton's Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Preclinical data on Branebrutinib for autoimmune disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606338#preclinical-data-on-branebrutinib-forautoimmune-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com